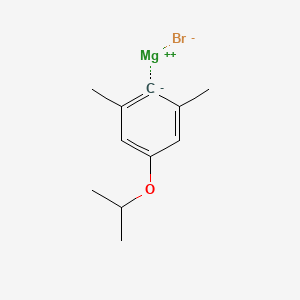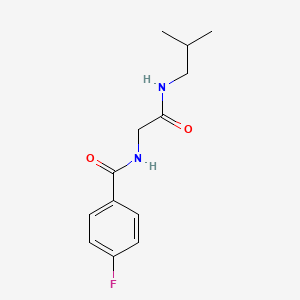
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide is a fluorinated benzamide derivative. Fluorinated compounds are known for their unique properties, such as increased metabolic stability and enhanced binding affinity, making them valuable in various scientific fields, including medicinal chemistry and material science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide typically involves the following steps:
Fluorination: Introduction of the fluorine atom into the benzene ring.
Amidation: Formation of the amide bond between the benzene ring and the isobutylamino group.
Common reagents used in these reactions include fluorinating agents like Selectfluor and amide coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-Hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for this compound may involve large-scale fluorination and amidation reactions, utilizing continuous flow reactors to enhance reaction efficiency and yield.
化学反応の分析
Types of Reactions
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide undergoes various chemical reactions, including:
Oxidation: Conversion of the amide group to a carboxylic acid.
Reduction: Reduction of the amide group to an amine.
Substitution: Replacement of the fluorine atom with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
Oxidation: Formation of 4-Fluorobenzoic acid.
Reduction: Formation of 4-Fluoro-N-(2-(isobutylamino)ethyl)benzamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
科学的研究の応用
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential as a ligand in receptor binding assays.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique properties, such as increased thermal stability and resistance to degradation.
作用機序
The mechanism of action of 4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, leading to more potent biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Amino-2-fluoro-N-methylbenzamide: Another fluorinated benzamide with similar properties but different substituents.
5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl)benzamide: A compound with both fluorine and chlorine atoms, offering different reactivity and applications.
Uniqueness
4-Fluoro-N-(2-(isobutylamino)-2-oxoethyl)benzamide is unique due to its specific combination of fluorine and isobutylamino groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and development in various scientific fields.
特性
分子式 |
C13H17FN2O2 |
|---|---|
分子量 |
252.28 g/mol |
IUPAC名 |
4-fluoro-N-[2-(2-methylpropylamino)-2-oxoethyl]benzamide |
InChI |
InChI=1S/C13H17FN2O2/c1-9(2)7-15-12(17)8-16-13(18)10-3-5-11(14)6-4-10/h3-6,9H,7-8H2,1-2H3,(H,15,17)(H,16,18) |
InChIキー |
XIOTWKIIWMFKSH-UHFFFAOYSA-N |
正規SMILES |
CC(C)CNC(=O)CNC(=O)C1=CC=C(C=C1)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


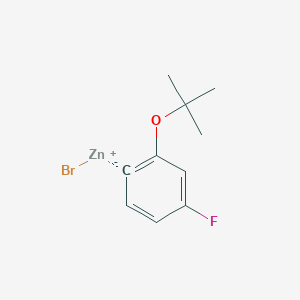

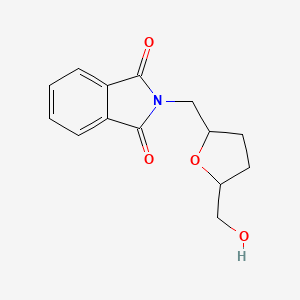
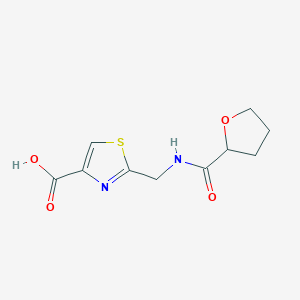
![6,7-dihydro-5H-pyrrolo[3,4-d]pyridazine](/img/structure/B14895353.png)
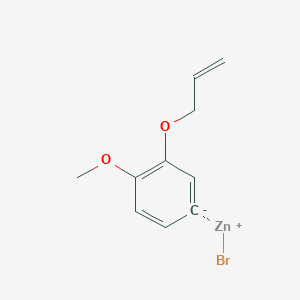
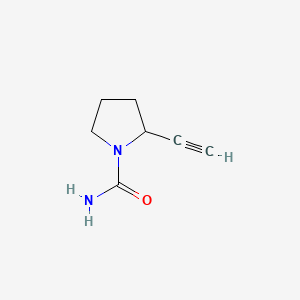
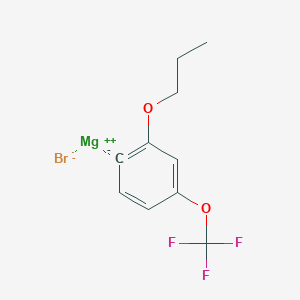
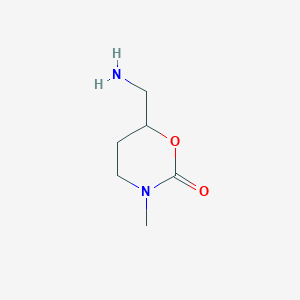
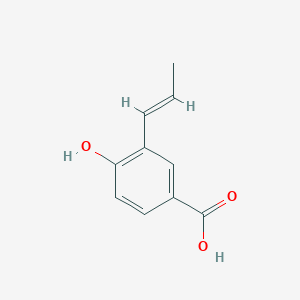
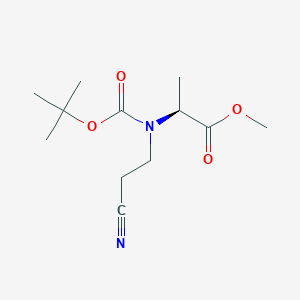
![Rel-bis(5-(((3S,4R)-4-(4-fluorophenyl)piperidin-3-yl)methoxy)benzo[d][1,3]dioxol-4-yl)methane](/img/structure/B14895400.png)
